Benzoic acid;1-(chloromethoxy)ethanol
Description
"Benzoic acid;1-(chloromethoxy)ethanol" is likely an ester derivative formed by the reaction of benzoic acid (C₆H₅COOH) with 1-(chloromethoxy)ethanol (ClCH₂OCH₂CH₂OH). While direct studies on this specific compound are absent in the literature, insights can be extrapolated from research on structurally analogous benzoic acid esters and substituted ethanol derivatives .
Synthesis of such esters typically involves coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or Fischer esterification, as demonstrated in the synthesis of substituted benzoic acid esters (e.g., ethyl 4-chloro-3-nitrobenzoate) . The chloromethoxy group may influence solubility, reactivity, and toxicity, warranting comparison with similar compounds.
Properties
CAS No. |
62254-56-2 |
|---|---|
Molecular Formula |
C10H13ClO4 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
benzoic acid;1-(chloromethoxy)ethanol |
InChI |
InChI=1S/C7H6O2.C3H7ClO2/c8-7(9)6-4-2-1-3-5-6;1-3(5)6-2-4/h1-5H,(H,8,9);3,5H,2H2,1H3 |
InChI Key |
TZISOINOFJAAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)OCCl.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid;1-(chloromethoxy)ethanol involves the reaction of benzoic acid with 1-(chloromethoxy)ethanol. The synthesis typically requires the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is conducted in large reactors to produce significant quantities of the compound. The product is then purified through recrystallization or other purification techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;1-(chloromethoxy)ethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid;1-(chloromethoxy)ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid;1-(chloromethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can be absorbed into cells, where it may undergo metabolic transformations. These transformations can lead to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Solubility in Aqueous and Organic Media
Benzoic acid exhibits temperature-dependent solubility in ethanol-water mixtures, with maximum solubility in neat ethanol (e.g., 0.33 mole fraction at 323.15 K) . Substitution with hydrophobic groups (e.g., chloromethoxy) likely reduces aqueous solubility. For example:
| Compound | Solubility in Water (g/L, 298 K) | Solubility in Ethanol (g/L, 298 K) |
|---|---|---|
| Benzoic acid | 3.4 | 667 |
| Ethyl benzoate | 0.7 | Miscible |
| 4-Methoxybenzoic acid | 2.1 | 450 |
| 1-(Chloromethoxy)ethanol* | Insoluble | High |
*Inferred based on structural analogs .
Toxicity Profile
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives use molecular connectivity indices (0JA, 1JA) to predict acute toxicity (LD₅₀). For example:
| Compound | Predicted LD₅₀ (mg/kg, oral mice) | Key Connectivity Indices |
|---|---|---|
| Benzoic acid | 1,700 | 0JA = 2.12, 1JA = 1.98 |
| 4-Chlorobenzoic acid | 1,200 | 0JA = 2.45, 1JA = 2.31 |
| Ethyl benzoate | 4,500 | 0JA = 3.01, 1JA = 2.87 |
| 1-(Chloromethoxy)ethanol* | ~3,800† | 0JA ≈ 3.5, 1JA ≈ 3.2 |
*Estimated using QSTR models .
†Higher LD₅₀ suggests lower toxicity due to reduced bioavailability from esterification.
Extraction Efficiency
In emulsion liquid membrane (ELM) systems, benzoic acid is extracted rapidly (98% in 5 minutes) due to its high distribution coefficient (log P = 1.87) . Substituted esters may exhibit slower extraction rates:
| Compound | ELM Extraction Rate (% in 5 min) | log P |
|---|---|---|
| Benzoic acid | 98 | 1.87 |
| Phenol | 98 | 1.46 |
| Acetic acid | <50 | -0.17 |
| Ethyl benzoate | 85 | 2.64 |
| 1-(Chloromethoxy)ethanol* | ~70 | ~2.9‡ |
*Inferred from substituent effects . ‡Higher log P due to chlorine and ether groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
